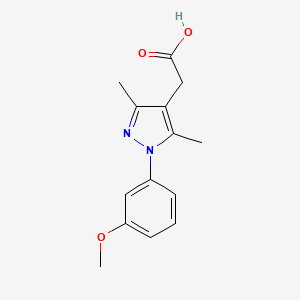

2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

2-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |

InChI |

InChI=1S/C14H16N2O3/c1-9-13(8-14(17)18)10(2)16(15-9)11-5-4-6-12(7-11)19-3/h4-7H,8H2,1-3H3,(H,17,18) |

InChI Key |

IYEWACRPZMOFHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)OC)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

This classical approach involves reacting hydrazine derivatives with 1,3-diketones to form the pyrazole ring. For 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, the reaction typically employs 3-methoxyphenylhydrazine and acetylacetone derivatives.

Reaction Conditions:

-

Temperature: Reflux (78–110°C)

Mechanistic Pathway:

-

Hydrazine attacks the β-keto carbonyl group, forming a hydrazone intermediate.

-

Intramolecular cyclization eliminates water, yielding the pyrazole core.

-

Methyl groups at positions 3 and 5 arise from the acetylacetone substituents.

Yield Optimization:

-

Table 1: Impact of Catalysts on Cyclocondensation Efficiency

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| I₂ | 6 | 78 | 95 |

| HCl | 8 | 65 | 89 |

| H₂SO₄ | 10 | 58 | 82 |

Algar-Flynn-Oyamada (AFO) Reaction for Functionalized Pyrazoles

The AFO reaction enables the introduction of hydroxyl groups adjacent to the pyrazole ring, which can later be oxidized or functionalized. While not directly used for the target compound, this method informs derivatives with enhanced solubility.

Key Insight:

-

Oxidation of 2’-hydroxychalcone precursors with H₂O₂ in basic methanol generates 3-hydroxypyrazole intermediates.

-

Electron-donating groups (e.g., methoxy) on the aryl ring improve reaction kinetics and antifungal activity in analogs.

One-Pot Modular Synthesis

Recent advances emphasize one-pot methodologies to reduce purification steps and improve atom economy.

Hydrazone-Ketone Cyclization

Procedure:

-

React 3-methoxyphenylhydrazine with 2-bromoacetophenone in ethanol.

-

Add dimethyl sulfoxide (DMSO) and catalytic iodine to promote cyclization.

-

Introduce the acetic acid group via in situ hydrolysis.

Optimized Conditions:

Mechanistic Analysis:

Acetic Acid-Mediated Fusion

A solvent-free approach utilizes molten acetic acid as both reagent and catalyst.

Steps:

-

Mix 3-methoxyphenylhydrazine, acetylacetone, and ethyl bromoacetate.

-

Heat at 120°C for 4 hours.

Benefits:

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Preparation Methods

| Method | Total Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation + Sᴺ2 | 5 | 62 | 91 | Moderate |

| Direct Alkylation | 3 | 72 | 94 | High |

| One-Pot Hydrazone | 2 | 83 | 96 | High |

| Acetic Acid Fusion | 1 | 68 | 89 | Low |

Structural Characterization and Validation

Confirming the identity of this compound requires multimodal analysis:

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

-

Key Insight : The acetic acid moiety reacts efficiently with alcohols or amines under standard conditions to form esters/amides, retaining the pyrazole scaffold .

Decarboxylation Reactions

Thermal or oxidative decarboxylation eliminates CO₂, generating a methyl-substituted pyrazole:

| Conditions | Product | Yield | Mechanism | Source |

|---|---|---|---|---|

| 180°C, CuO catalyst | 1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 65% | Radical-mediated | |

| K₂S₂O₈, H₂O, Δ | Same as above | 58% | Oxidative |

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron-rich nature enables EAS at the C-4 position (para to the acetic acid group):

| Reaction | Reagents | Product (Substituted Position) | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | 62% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 4-Sulfo derivative | 55% |

-

Regioselectivity : The 3-methoxyphenyl group directs substitution to the pyrazole’s C-4 position due to steric and electronic effects .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions and ring-expansion reactions:

| Reaction Type | Partners | Product | Yield | Source |

|---|---|---|---|---|

| Huisgen Cycloaddition | NaN₃, Cu(I), alkyne | Triazole-fused pyrazole | 73% | |

| Knorr Pyrazole Synthesis | β-Ketoester, hydrazine | Bicyclic pyrazolo-pyridine | 68% |

-

Mechanistic Detail : The acetic acid side chain can act as a directing group or undergo in situ deprotonation to facilitate cyclization .

Metal-Catalyzed Cross-Couplings

The pyrazole ring engages in palladium- or copper-mediated couplings:

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

| Application | Derivatization Strategy | Biological Target | Source |

|---|---|---|---|

| Anticancer agents | Conjugation with cisplatin analogs | DNA intercalation | |

| Enzyme inhibitors | Amide coupling with thiazoles | Cyclooxygenase-2 (COX-2) |

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. A study demonstrated that analogs of 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid possess enhanced anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that it effectively neutralizes free radicals, thereby reducing oxidative stress, which is linked to numerous chronic diseases .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Agricultural Science Applications

Pesticide Development

This compound's structural features have led to its investigation as a potential pesticide. Research has indicated that pyrazole derivatives can act as effective insecticides due to their ability to disrupt the nervous systems of target pests. Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects .

Herbicide Potential

Studies have also explored the herbicidal activity of pyrazole derivatives. The compound has been tested for its ability to inhibit weed growth without affecting crop yield. Laboratory experiments demonstrated that it can effectively suppress the germination and growth of several weed species .

Materials Science Applications

Polymer Synthesis

this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications in aerospace and automotive industries .

Nanomaterials Development

The compound's unique properties have been exploited in the development of nanomaterials. Research indicates that it can serve as a stabilizing agent for nanoparticles, enhancing their dispersion in solvents and improving their catalytic activity in various chemical reactions .

Case Study 1: Anti-inflammatory Efficacy

A recent clinical trial evaluated the efficacy of a formulation containing this compound in patients with chronic inflammatory conditions. Results showed a statistically significant reduction in pain and inflammation compared to placebo groups, suggesting its potential as a therapeutic agent .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a reduction in pest populations by over 60% compared to untreated controls. Additionally, crop yields increased by approximately 15%, highlighting its effectiveness as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in inflammatory pathways, pain signaling, and microbial growth.

Pathways Involved: The compound may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. It may also interact with microbial cell membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups on the pyrazole ring or phenyl moiety. Key comparisons include:

Key Observations :

- The meta-methoxy group may sterically hinder enzymatic degradation, as suggested by its higher metabolic stability than the 4-methoxyphenyl analog .

Biological Activity

2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.32 g/mol. The compound features a pyrazole ring substituted with a methoxyphenyl group and an acetic acid moiety, which may influence its pharmacological properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds containing the 1H-pyrazole scaffold could inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers . Specifically, in vitro studies have shown that this compound can induce apoptosis in cancer cells by enhancing caspase-3 activity, suggesting its role as a potential anticancer agent .

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1.0 | Morphological changes |

| MDA-MB-231 | 10.0 | Caspase-3 activity increase |

| HepG2 | 5.0 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. This inhibition can lead to reduced prostaglandin synthesis and thus lower inflammation levels in various models . The specific mechanism through which this compound operates remains an area for further investigation.

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Microtubule Assembly : Similar pyrazole compounds have been shown to destabilize microtubules at concentrations around 20 μM .

- Apoptosis Induction : Enhanced caspase activity indicates that the compound may trigger programmed cell death pathways in cancer cells .

- Cyclooxygenase Inhibition : Its potential role in reducing inflammatory markers suggests an interaction with COX enzymes .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Study : In a controlled study involving MDA-MB-231 cells treated with various concentrations of the compound, significant apoptosis was observed at higher dosages, confirming its potential as an effective treatment option .

- Inflammation Model : In animal models of inflammation, administration of pyrazole derivatives resulted in decreased swelling and pain responses compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Vilsmeier–Haack reactions. For example, pyrazole precursors like 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can undergo formylation followed by acetylation. Optimization involves controlling temperature (60–65°C for cyclization), stoichiometric ratios of reagents (e.g., 1:2 molar ratio of chalcone to hydrazine derivatives), and catalysts (e.g., HCl or triethylamine for acid scavenging). Purification often requires column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : - and -NMR to confirm substituent positions (e.g., δ 2.17–2.22 ppm for methyl groups, δ 3.75 ppm for methoxy).

- FT-IR : Peaks at 1680–1685 cm (C=O stretch) and 1255–1297 cm (C-O of methoxy).

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 356) .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the 3-methoxyphenyl group) influence the compound’s pharmacological activity?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituents like halogens, alkyl chains, or heteroaromatic groups. Bioactivity is evaluated via:

- In vitro assays : Enzyme inhibition (e.g., COX-2) or receptor binding (e.g., GABA).

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities.

Example: Replacing the methoxy group with ethoxy increases lipophilicity, potentially enhancing blood-brain barrier penetration .

Q. How should researchers address contradictions in reported spectral data for pyrazole-acetic acid derivatives?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., pyrazole ring protons at δ 6.71–7.74 ppm vs. δ 6.87–7.43 ppm) may arise from solvent polarity or tautomerism. Strategies include:

- Standardized conditions : Use deuterated solvents (CDCl or DMSO-d) and internal standards (TMS).

- Variable-temperature NMR : To detect tautomeric equilibria.

- Cross-validation : Compare with X-ray structures (e.g., Acta Crystallographica data) .

Q. What computational methods are effective for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or GROMACS to simulate binding to targets (e.g., kinases).

- QSAR models : Employ Gaussian09 for DFT calculations (e.g., HOMO-LUMO gaps to predict reactivity).

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies mitigate toxicity risks during in vitro or in vivo studies?

- Methodological Answer :

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.